molecular formula C13H17NO4 B14860563 Tert-butyl 3-formyl-5-hydroxybenzylcarbamate

Tert-butyl 3-formyl-5-hydroxybenzylcarbamate

Cat. No.: B14860563
M. Wt: 251.28 g/mol
InChI Key: DRKDSHDGPRDJHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5-hydroxybenzylcarbamate is a chemical compound with the molecular formula C12H17NO4. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a formyl group, and a hydroxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-5-hydroxybenzylcarbamate typically involves the protection of the hydroxyl group, followed by formylation and carbamate formation. One common method includes the following steps:

    Protection of Hydroxyl Group: The hydroxyl group on the benzene ring is protected using a tert-butyl group.

    Formylation: The protected compound undergoes formylation, typically using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Carbamate Formation: The final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-5-hydroxybenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Tert-butyl 3-carboxy-5-hydroxybenzylcarbamate.

    Reduction: Tert-butyl 3-hydroxymethyl-5-hydroxybenzylcarbamate.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-formyl-5-hydroxybenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-5-hydroxybenzylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxybenzylcarbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Tert-butyl 4-hydroxybenzylcarbamate: The hydroxy group is positioned differently on the benzene ring, affecting its reactivity and interactions.

    Tert-butyl 3-formyl-4-hydroxybenzylcarbamate: Similar structure but with different positioning of the hydroxy group.

Uniqueness

Tert-butyl 3-formyl-5-hydroxybenzylcarbamate is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring, which influences its reactivity and potential applications. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl N-[(3-formyl-5-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-7-9-4-10(8-15)6-11(16)5-9/h4-6,8,16H,7H2,1-3H3,(H,14,17)

InChI Key

DRKDSHDGPRDJHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)O)C=O

Origin of Product

United States

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